![molecular formula C15H16 B14351606 2-Phenylspiro[4.4]nona-1,3-diene CAS No. 91842-36-3](/img/structure/B14351606.png)
2-Phenylspiro[4.4]nona-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylspiro[44]nona-1,3-diene is a chemical compound with the molecular formula C₁₅H₁₆ It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylspiro[4.4]nona-1,3-diene typically involves the reaction of phenylacetylene with cyclohexadiene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the spiro structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylspiro[4.4]nona-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated spiro compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Major Products:
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated spiro compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Phenylspiro[4.4]nona-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Phenylspiro[4.4]nona-1,3-diene involves its interaction with molecular targets through its spiro structure. The compound can participate in various chemical reactions, forming intermediates that interact with biological molecules. These interactions can affect molecular pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Spiro[4.4]nona-1,3-diene: A similar spiro compound without the phenyl group.
Spiro[4.4]nona-2,7-diene: Another spiro compound with different positioning of double bonds.
Uniqueness: 2-Phenylspiro[4.4]nona-1,3-diene is unique due to the presence of the phenyl group, which adds to its chemical reactivity and potential applications. The phenyl group can participate in additional reactions, making the compound more versatile compared to its non-phenyl counterparts.
Eigenschaften
CAS-Nummer |
91842-36-3 |
|---|---|
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
3-phenylspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C15H16/c1-2-6-13(7-3-1)14-8-11-15(12-14)9-4-5-10-15/h1-3,6-8,11-12H,4-5,9-10H2 |
InChI-Schlüssel |
SBNSRWFDISWNLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C=CC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


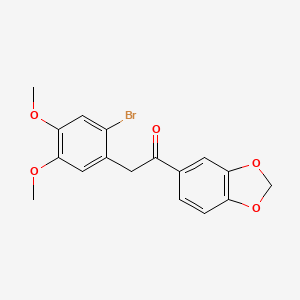
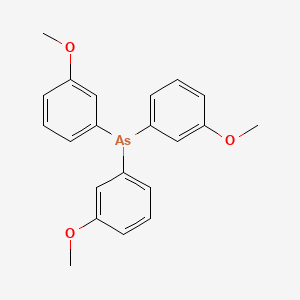
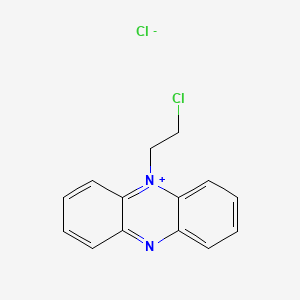
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)


![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
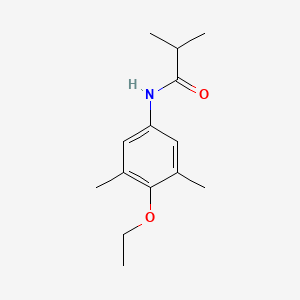
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

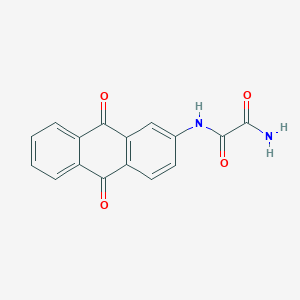
![N,N'-bis[2-(1H-indol-3-yl)ethyl]butanediamide](/img/structure/B14351597.png)
